molecular formula C25H18N2O6S B11579246 prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11579246
M. Wt: 474.5 g/mol
InChI Key: SULVGSPOGIBNBK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a chromeno[2,3-c]pyrrole core fused with a 1,3-thiazole ring. The chromeno-pyrrole system is substituted with a 4-hydroxyphenyl group at position 1 and a 4-methyl-thiazole carboxylate ester (prop-2-en-1-yl) at position 2.

Properties

Molecular Formula

C25H18N2O6S

Molecular Weight

474.5 g/mol

IUPAC Name

prop-2-enyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H18N2O6S/c1-3-12-32-24(31)22-13(2)26-25(34-22)27-19(14-8-10-15(28)11-9-14)18-20(29)16-6-4-5-7-17(16)33-21(18)23(27)30/h3-11,19,28H,1,12H2,2H3

InChI Key

SULVGSPOGIBNBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole and carboxylate groups. Key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiazole ring: This step may involve a condensation reaction with a thiazole derivative.

    Attachment of the prop-2-en-1-yl group: This can be done through an alkylation reaction using prop-2-en-1-yl halide.

    Final functionalization: The hydroxyphenyl and carboxylate groups are introduced through appropriate substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and chromene have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in Pharmaceuticals highlighted the synthesis of related compounds that demonstrated promising anticancer activity through molecular docking studies targeting specific enzymes involved in cancer progression .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its structural similarities to known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the inflammatory process. In silico studies suggest that the compound may interact effectively with these targets, indicating its potential for further development as an anti-inflammatory drug .

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of thiazole derivatives for their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity against cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of related compounds through in vitro assays measuring COX and LOX inhibition. The findings revealed that some derivatives significantly reduced prostaglandin E2 levels in macrophages stimulated by lipopolysaccharides (LPS), underscoring their therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-Pyrrole Derivatives

  • Compound A: Ethyl 2-{1-[4-(dimethylamino)phenyl]-3,9-dioxo-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate () Key Differences:
  • Substitution at position 1: 4-(dimethylamino)phenyl vs. 4-hydroxyphenyl in the target compound.
  • Ester group: Ethyl vs. prop-2-en-1-yl (allyl).
  • Compound B: 1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-chromeno[2,3-c]pyrrole-3,9-dione () Key Differences:
  • Heterocyclic substituent: 1,3,4-thiadiazole (sulfur-containing) vs. 1,3-thiazole in the target compound.
  • Substituent on thiadiazole: Isobutyl vs. methyl on thiazole.
    • Impact : The sulfur atom in thiadiazole may enhance π-stacking interactions, while the isobutyl group could increase lipophilicity .

Thiazole/Triazole Hybrids

  • Compound C : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-dihydropyrazolyl)thiazole ()
    • Key Differences :
  • Core structure: Pyrazole-thiazole vs. chromeno-pyrrole-thiazole in the target compound.
  • Substituents: Fluorophenyl groups vs. hydroxyphenyl and allyl ester .
    • Impact : Fluorine substituents improve metabolic stability and membrane permeability but reduce hydrogen-bonding capacity compared to hydroxyl groups .

Structural Characterization

  • X-ray crystallography: The compound’s planar chromeno-pyrrole core and thiazole conformation can be resolved using SHELXL () and visualized via ORTEP ().
  • Spectroscopy : ¹H-NMR would confirm the allyl ester (δ 4.5–5.5 ppm for vinyl protons) and hydroxyl group (δ 9–10 ppm) .

Physicochemical Data

Property Target Compound Compound A () Compound B ()
Molecular Weight ~495 g/mol (estimated) ~521 g/mol ~467 g/mol
Key Functional Groups 4-hydroxyphenyl, allyl ester 4-(dimethylamino)phenyl, ethyl Isobutyl-thiadiazole
Solubility Moderate (polar aprotic) High (DMF, DMSO) Low (lipophilic)

Biological Activity

The compound prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C19H18N2O5S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives of chromeno-pyrrole compounds can induce apoptosis in cancer cell lines. The mechanism involves the downregulation of anti-apoptotic proteins such as Bcl-2, enhancing the sensitivity of cancer cells to chemotherapeutic agents .
  • Antimicrobial Properties :
    • The thiazole moiety in the compound is known for its antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antioxidant Activity :
    • The presence of hydroxyl groups in the structure suggests potential antioxidant capabilities. Compounds with similar phenolic structures have been shown to scavenge free radicals effectively .
  • Anti-inflammatory Effects :
    • Thiazole derivatives are often associated with anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells and inhibiting key signaling pathways, the compound can reduce tumor growth.
  • Antibacterial Mechanisms : Similar compounds have been shown to disrupt bacterial membranes or interfere with DNA replication processes .
  • Antioxidative Mechanisms : The ability to donate hydrogen atoms or electrons allows the compound to neutralize free radicals, thereby reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have focused on the biological effects of compounds related to this compound:

StudyFindings
Castro-Falcon et al. (2023)Identified antibacterial activity against MRSA and E. coli with MIC values significantly lower than traditional antibiotics .
Yokota et al. (1998)Demonstrated antioxidant properties through free radical scavenging assays .
Haldar et al. (1995)Highlighted the apoptotic effect on various cancer cell lines via Bcl-2 inhibition .

Q & A

Q. What strategies improve scalability without compromising stereochemical integrity?

  • Methodological Answer : Transition from batch to flow chemistry for chromeno-pyrrol synthesis, ensuring precise temperature control (±1°C) and residence time . Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess (>99%) during scale-up .

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